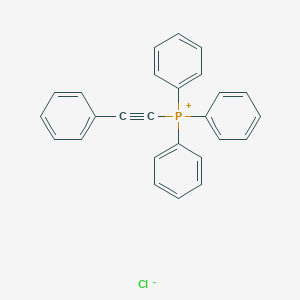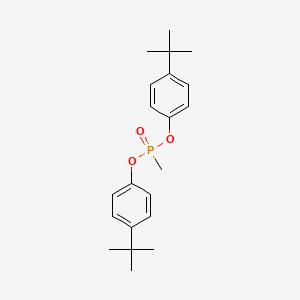
Bis(4-tert-butylphenyl) methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4-tert-butylphenyl) methylphosphonate is an organophosphorus compound known for its unique chemical properties and applications. It is characterized by the presence of two 4-tert-butylphenyl groups attached to a methylphosphonate moiety. This compound is often used in various industrial and scientific applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl) methylphosphonate typically involves the reaction of 4-tert-butylphenol with phosphorus trichloride, followed by the introduction of a methyl group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Reaction of 4-tert-butylphenol with phosphorus trichloride: This step forms the intermediate bis(4-tert-butylphenyl) phosphite.
Introduction of the methyl group: The intermediate is then reacted with a methylating agent such as methyl iodide to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bis(4-tert-butylphenyl) methylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate esters.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions include phosphonate esters, phosphines, and substituted phenyl derivatives.
Scientific Research Applications
Bis(4-tert-butylphenyl) methylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used as an additive in polymers to enhance stability and as a flame retardant.
Mechanism of Action
The mechanism by which Bis(4-tert-butylphenyl) methylphosphonate exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. It can also interact with enzymes and proteins, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4-di-tert-butylphenyl) phosphate: Known for its use as an antioxidant in polymers.
Bis(4-tert-butylphenyl) phenyl phosphate: Used in similar applications but with different reactivity due to the presence of a phenyl group.
Uniqueness
Bis(4-tert-butylphenyl) methylphosphonate is unique due to its specific structure, which imparts distinct chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Properties
CAS No. |
60705-72-8 |
|---|---|
Molecular Formula |
C21H29O3P |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenoxy)-methylphosphoryl]oxybenzene |
InChI |
InChI=1S/C21H29O3P/c1-20(2,3)16-8-12-18(13-9-16)23-25(7,22)24-19-14-10-17(11-15-19)21(4,5)6/h8-15H,1-7H3 |
InChI Key |
VUVHTORSLDNSQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=O)(C)OC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


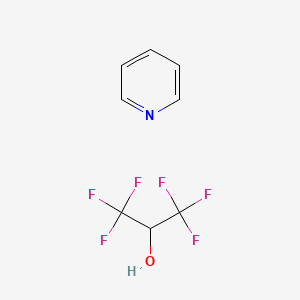
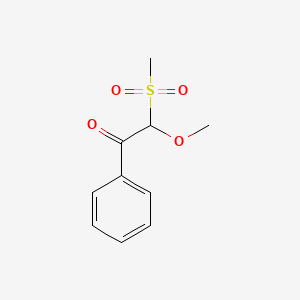
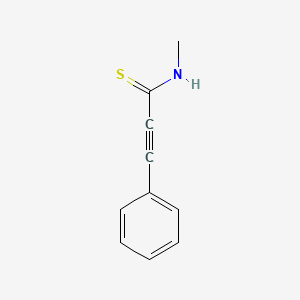

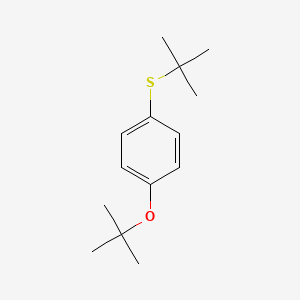

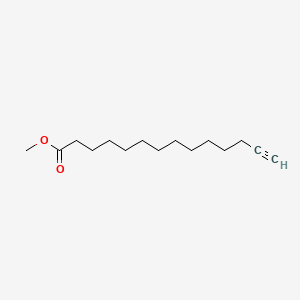

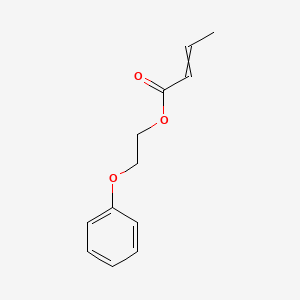
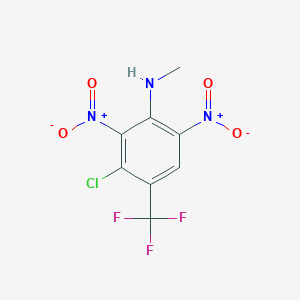
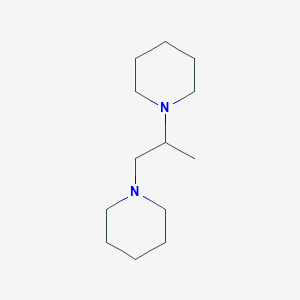
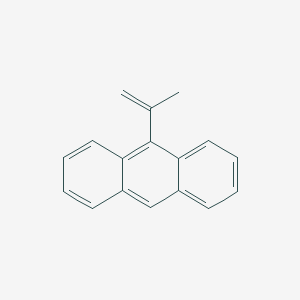
![2-Oxo-2-[phenyl(propan-2-yl)amino]ethyl methylsulfamate](/img/structure/B14613951.png)
